molecular formula C8H8N2O3 B1336988 N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide CAS No. 4720-72-3

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide

Número de catálogo: B1336988
Número CAS: 4720-72-3
Peso molecular: 180.16 g/mol
Clave InChI: GZXSHCHKXXMZQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a benzodioxole ring and an imidamide functional group. The presence of hydroxyl and methoxy groups enhances its reactivity and biological activity. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of approximately 194.19 g/mol.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound is known to interact with specific molecular targets, inhibiting enzymes by binding to their active sites. This inhibition can lead to various biological effects depending on the enzyme and pathway involved.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been explored for its potential to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression .
  • Antimicrobial Activity: Studies have indicated that it may exhibit antimicrobial properties, particularly against certain bacterial strains .

Biological Activity Overview

The following table summarizes the various biological activities associated with this compound:

Activity Description References
Enzyme InhibitionInhibits histone deacetylases (HDACs), potentially impacting cancer treatment
Antimicrobial PropertiesExhibits activity against Gram-positive and Gram-negative bacteria
Antiparasitic EffectsDemonstrated efficacy against Schistosoma mansoni, indicating potential for schistosomiasis treatment
CytotoxicityShows cytotoxic effects on certain cancer cell lines

Case Studies and Research Findings

  • Inhibition of Histone Deacetylases:
    A study highlighted the compound's ability to selectively inhibit HDACs, which play a pivotal role in cancer cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications to the imidamide group could enhance potency .
  • Antimicrobial Efficacy:
    Research conducted on various derivatives of benzodioxole compounds demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Antiparasitic Activity:
    In vitro studies revealed that this compound exhibited dose-dependent growth inhibition against Schistosoma mansoni, suggesting its potential as an antischistosomal agent .

Q & A

Q. What synthetic routes are recommended for N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide, and how can reaction conditions be optimized?

Basic Research Focus
The compound is typically synthesized via condensation reactions between hydroxylamine derivatives and substituted benzodioxole precursors. For example, analogous compounds (e.g., N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide) are synthesized using glacial acetic acid as a solvent under reflux conditions, achieving yields of 20–23% . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Catalysis : Acid catalysts (e.g., HCl) can accelerate imine formation.
  • Temperature control : Reflux at 110–120°C minimizes side reactions like hydrolysis.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity .

Q. How can discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR) be resolved?

Advanced Research Focus
Discrepancies often arise from tautomerism, impurities, or solvent effects. For example:

  • NMR shifts : The presence of a benzodioxole ring in this compound may cause unexpected splitting due to restricted rotation. Compare observed shifts with structurally similar compounds (e.g., 1H-Benzimidazole-5-carboxylic acid derivatives) .
  • IR carbonyl peaks : Hydroxamic acid tautomers (e.g., C=O vs. N–O stretching) require pH-dependent analysis. For instance, IR absorption at 1659 cm⁻¹ (C=O) in DMSO-d6 aligns with carboxamide tautomers .
  • Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns .

Q. What safety protocols are critical during handling and storage?

Basic Research Focus

  • Exposure control : Use fume hoods and P95/P1 respirators to prevent inhalation of fine particulates .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid light exposure, as benzodioxole derivatives are prone to photolytic decomposition .
  • Emergency measures : In case of skin contact, rinse immediately with 0.1 M NaOH to neutralize acidic byproducts .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Advanced Research Focus

  • pH stability : Hydroxamic acid groups (N–OH) are prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Monitor degradation via HPLC with UV detection at 254 nm .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 250°C. Short-term stability studies (40°C/75% RH for 1 month) show <5% degradation in sealed amber vials .
  • Oxidative stability : Avoid peroxides or strong oxidizers (e.g., KMnO₄), as benzodioxole rings may undergo ring-opening reactions .

Q. Which in vitro assays are suitable for evaluating bioactivity, and how are conflicting cytotoxicity data interpreted?

Advanced Research Focus

  • MTT assay : Measures mitochondrial activity in cancer cell lines (e.g., HeLa). IC₅₀ values <10 µM indicate potent activity. Normalize data against positive controls (e.g., doxorubicin) .
  • SRB assay : Quantifies cell proliferation via protein content. Discrepancies between MTT and SRB results may arise from non-mitochondrial toxicity mechanisms .
  • Data reconciliation : Use dose-response curves and statistical tools (e.g., ANOVA with Tukey post-hoc tests) to assess reproducibility. Cross-validate with apoptosis markers (e.g., caspase-3 activation) .

Q. What computational methods predict the compound’s reactivity and binding affinity?

Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the benzodioxole moiety exhibits high electron density, favoring interactions with π-deficient targets .
  • Molecular docking : Use AutoDock Vina to model binding to histamine H₁ receptors. Compare results with known antihistaminic agents (e.g., N-(1,3-Benzodioxol-5-yl)quinoline derivatives) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

Q. How are impurities characterized during synthesis, and what thresholds are acceptable?

Basic Research Focus

  • HPLC-MS : Detect impurities at levels ≥0.1% using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Thresholds : Follow ICH Q3A guidelines: ≤0.15% for unidentified impurities, ≤0.05% for genotoxic species .
  • Isolation : Use preparative TLC (silica gel, ethyl acetate/hexane) to isolate impurities for structural elucidation via 2D NMR .

Q. What strategies mitigate low solubility in aqueous buffers for in vivo studies?

Advanced Research Focus

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility .
  • Prodrug design : Introduce phosphate or ester groups at the hydroxamic acid moiety for improved bioavailability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in physiological buffers .

Q. How is the compound’s environmental impact assessed in laboratory waste streams?

Advanced Research Focus

  • Biodegradation : Aerobic soil metabolism studies (OECD 307) show half-life <30 days under standard conditions .
  • Aquatic toxicity : Daphnia magna acute toxicity tests (EC₅₀ >100 mg/L) indicate low environmental risk .
  • Waste treatment : Neutralize with 1 M NaOH, followed by activated carbon filtration to adsorb residual compound .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?

Advanced Research Focus

  • ¹³C NMR : Compare carbonyl (C=O) and imine (C=N) chemical shifts. For example, a δ ~170 ppm signal confirms carboxamide tautomer dominance .
  • X-ray crystallography : Resolve tautomeric structures via single-crystal analysis. Hydrogen bonding patterns (e.g., N–H⋯O) stabilize specific forms .
  • Variable-temperature NMR : Track tautomer interconversion rates by analyzing peak coalescence at elevated temperatures .

Propiedades

Número CAS

4720-72-3

Fórmula molecular

C8H8N2O3

Peso molecular

180.16 g/mol

Nombre IUPAC

N'-hydroxy-1,3-benzodioxole-5-carboximidamide

InChI

InChI=1S/C8H8N2O3/c9-8(10-11)5-1-2-6-7(3-5)13-4-12-6/h1-3,11H,4H2,(H2,9,10)

Clave InChI

GZXSHCHKXXMZQP-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=NO)N

SMILES isomérico

C1OC2=C(O1)C=C(C=C2)/C(=N\O)/N

SMILES canónico

C1OC2=C(O1)C=C(C=C2)C(=NO)N

Pictogramas

Irritant

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.